molecular formula C17H16ClN5O B12204311 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B12204311
M. Wt: 341.8 g/mol
InChI Key: JOFFFUCEJMCIAY-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a tetrazole ring, a chlorophenyl group, and a dimethylphenyl group

Preparation Methods

The synthesis of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl halide reacts with the tetrazole intermediate.

    Attachment of the Dimethylphenyl Group: The final step involves the acylation of the tetrazole intermediate with 2,6-dimethylphenyl acetic acid or its derivatives under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide can be compared with similar compounds such as:

    N-(2,6-Dimethylphenyl)chloroacetamide: This compound shares the dimethylphenyl group but lacks the tetrazole ring and chlorophenyl group.

    2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide: This compound has a similar tetrazole ring and chlorophenyl group but differs in the acetamide substituent.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C17H16ClN5O/c1-11-4-3-5-12(2)16(11)19-15(24)10-23-21-17(20-22-23)13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3,(H,19,24)

InChI Key

JOFFFUCEJMCIAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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